molecular formula C6H7N5S B054323 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 113967-74-1

2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B054323
M. Wt: 181.22 g/mol
InChI Key: FGMSPURIYNZJKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves multi-step reactions, including condensation processes. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized by reacting various amines with new intermediates, showcasing the versatility in creating this class of compounds (Moradi, Eshghi, & Bakavoli, 2016). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated, highlighting an eco-friendly approach to synthesizing triazolopyrimidines (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including "2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine," has been explored through various techniques such as X-ray crystallography. The crystal structures reveal how molecules form dimers and the importance of hydrogen bonding and π-stacking interactions in the solid state, contributing to the stability and reactivity of these compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, the reaction with chlorocarboxylic acid chlorides demonstrates the reactivity of the amino group, leading to the formation of amides and further chemical transformations (Chernyshev et al., 2014).

Scientific Research Applications

  • Antiviral Applications : A derivative, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, is an intermediate in the synthesis of the antiviral drug Triazid®. It was synthesized using a condensation process in the presence of ZnCl2 under supercritical carbon dioxide conditions (Baklykov et al., 2019).

  • Anti-epileptic Activities : Novel derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one exhibited significant anti-epileptic activities. Their structure-activity relationship indicated that the pyrimidine-7(4H)-one motif is crucial for anti-epileptic activity (Ding et al., 2019).

  • Cytotoxicity in Cancer Research : Derivatives, specifically N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine, showed marked cytotoxicity against cancer cell lines, indicating potential for cancer treatment (Zhai et al., 2008).

  • Antimicrobial and Antifungal Activities : Synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols demonstrated both antimicrobial and antifungal activities (Komykhov et al., 2017).

  • Antitumor and Antiviral Activities : Derivatives of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-ones showed in vitro antitumor and antiviral activities, indicating their therapeutic potential in these areas (Islam et al., 2008).

  • Synthesis of Novel Heterocyclic Compounds : Studies involved the synthesis of Thiazolo[5,4-d][1,2,4]Triazolo[4,3-a]Pyrimidines, a new class of heterocyclic compounds, indicating the chemical versatility of triazolo[1,5-a]pyrimidine derivatives (Moradi et al., 2016).

properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMSPURIYNZJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379243
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

113967-74-1
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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